molecular formula C20H15ClN2O2S B14128684 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14128684
M. Wt: 382.9 g/mol
InChI Key: MTXMGZSUOUKURJ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The 2-chlorobenzyl and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-methylphenyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of the 2-chlorobenzyl and 2-methylphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c1-13-6-2-5-9-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-7-3-4-8-15(14)21/h2-11H,12H2,1H3

InChI Key

MTXMGZSUOUKURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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